molecular formula C8H6F3NO3 B1383007 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1380170-68-2

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No. B1383007
M. Wt: 221.13 g/mol
InChI Key: IKAMJHNQSUWOHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would include an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a trifluoromethyl group attached to the 4-position of the ring. The 2-position of the ring would be substituted with a cyclopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. Typically, these properties would include factors like molecular weight, density, melting point, boiling point, solubility, and stability .

Scientific Research Applications

  • Synthesis of Triazole-Based Scaffolds : The compound 5-amino-1,2,3-triazole-4-carboxylic acid, which can be related to 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, is significant for preparing collections of peptidomimetics or biologically active compounds. A study highlighted the synthesis of triazole-containing dipeptides and HSP90 inhibitors using a ruthenium-catalyzed cycloaddition method, demonstrating the compound's potential in drug discovery (Ferrini et al., 2015).

  • Synthesis of Novel Cyclopropane Derivatives : A study presented a synthesis method for unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives starting from 4-sulfanylmethylene-5(4H)-oxazolones, indicating the versatility of oxazole derivatives in synthesizing novel cyclopropane compounds (Clerici et al., 1999).

  • Antimicrobial Activity : Substituted 1,2,3-triazoles synthesized from reactions involving compounds similar to 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid were studied for their antimicrobial activity. This highlights the potential application in developing new antimicrobial agents (Holla et al., 2005).

  • Synthesis of Macrolides : Oxazoles, like 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, can act as masked forms of activated carboxylic acids, useful in the synthesis of macrolides, a class of natural products with significant biological activity (Wasserman et al., 1981).

  • Preparation of Heterocyclic Compounds : The compound 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, closely related to the compound , was synthesized and used to prepare a number of ester and amide derivatives. These compounds have potential applications in the synthesis of various heterocyclic compounds (Shi et al., 1991).

properties

IUPAC Name

2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAMJHNQSUWOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186867
Record name 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

CAS RN

1380170-68-2
Record name 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380170-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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